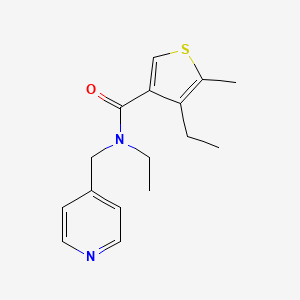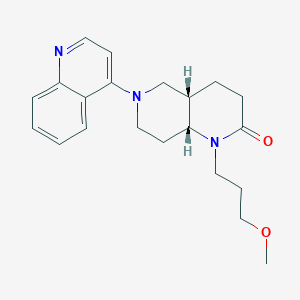
N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide, also known as THIP, is a synthetic compound that belongs to the class of drugs called GABA receptor agonists. It was first synthesized in the 1960s and has since been used in scientific research to study the role of GABA receptors in the brain.
Mécanisme D'action
N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide acts as a positive allosteric modulator of GABA receptors. It enhances the activity of GABA by binding to a specific site on the receptor, which increases the affinity of GABA for its binding site. This results in an increase in the opening of chloride ion channels, which leads to hyperpolarization of the neuron and a decrease in neuronal activity.
Biochemical and Physiological Effects:
N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which is thought to be responsible for its anxiolytic and sedative effects. N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide has also been shown to increase the activity of the parasympathetic nervous system, which is responsible for the "rest and digest" response in the body.
Avantages Et Limitations Des Expériences En Laboratoire
N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide has a number of advantages for use in lab experiments. It has a high affinity for GABA receptors and is selective for certain subtypes of the receptor. This makes it a valuable tool for studying the effects of GABA on specific neuronal populations. However, N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide also has some limitations. It has a short half-life in the body, which means it must be administered frequently to maintain its effects. It also has a narrow therapeutic window, which means that it can be toxic at higher doses.
Orientations Futures
There are a number of future directions for research on N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide. One area of interest is the development of more selective agonists for specific subtypes of GABA receptors. Another area of interest is the use of N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide in the treatment of neurological disorders such as epilepsy and anxiety disorders. Additionally, research is needed to better understand the long-term effects of N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide on neuronal activity and behavior.
Méthodes De Synthèse
The synthesis of N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide involves the reaction of 3-thiophenecarboxylic acid with diethylamine, followed by the addition of 4-chloromethylpyridine. The resulting compound is then treated with methyl iodide to yield N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide. The synthesis method has been well-established and is widely used in the scientific community.
Applications De Recherche Scientifique
N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide has been used extensively in scientific research to study the role of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide acts as an agonist of GABA receptors, which means it enhances the activity of GABA in the brain. This makes it a valuable tool for studying the effects of GABA on neuronal activity and behavior.
Propriétés
IUPAC Name |
N,4-diethyl-5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-4-14-12(3)20-11-15(14)16(19)18(5-2)10-13-6-8-17-9-7-13/h6-9,11H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFHRVBZFWNXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N(CC)CC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-diethyl-5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-cyclopentylacetamide](/img/structure/B5305225.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-(4-ethoxyphenyl)-2-pyrrolidinone](/img/structure/B5305227.png)
![7-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5305228.png)
![3-isopropyl-6-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5305240.png)
![3-(2-furyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5305244.png)

![{3-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B5305253.png)
![N-benzyl-5-[(2,4-difluorophenoxy)methyl]-N-ethylisoxazole-3-carboxamide](/img/structure/B5305261.png)
![4-butoxy-N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5305268.png)
![1-phenoxy-3-{4-[3-(3,4,5-trimethoxyphenyl)acryloyl]-1-piperazinyl}-2-propanol hydrochloride](/img/structure/B5305274.png)


![7-(5-chloro-2-methylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5305309.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B5305316.png)